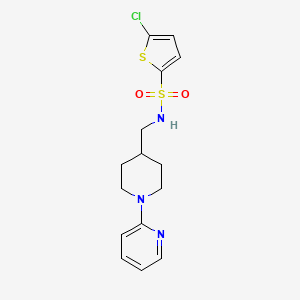

5-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Biological Applications

- Microwave-assisted synthesis techniques have been employed to create sulfonamide derivatives, exemplified by B-355252, which potentiate Nerve Growth Factor (NGF)-induced neurite outgrowth. This showcases the compound's relevance in neurodegenerative disease research and its potential as a therapeutic agent (Williams et al., 2010).

Pharmacological Profiles

- N-Alkylated arylsulfonamides derived from (aryloxy)ethyl piperidines have been studied for their selectivity towards the 5-HT7 receptor, indicating the chemical's utility in designing ligands for specific receptor targets. This selectivity is critical for developing treatments for CNS disorders, showcasing a polypharmacological approach to complex disease treatment (Canale et al., 2016).

Antimicrobial and Anticancer Applications

- Heterocyclic derivatives based on sulfonamides have been explored for their antimicrobial activity , highlighting the compound's versatility in contributing to the development of new antibacterial agents (El‐Emary et al., 2002).

- Anticancer activities of novel heterocyclic sulfonamides, showcasing the potential of such compounds in cancer therapy, have been investigated. This research contributes to the understanding of the molecular basis of anticancer activity and the design of new therapeutic agents (Debbabi et al., 2016).

Chemical Synthesis and Material Science

- The development of synthetic bacteriochlorins with spiro-piperidine motifs demonstrates the compound's utility in creating materials with tailored optical properties, relevant for photodynamic therapy and solar energy conversion (Reddy et al., 2013).

Mécanisme D'action

Target of Action

The primary targets of 5-chloro-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide are Cyclin-Dependent Kinases (CDKs) 6 and 9 . CDKs are a family of protein kinases that regulate the cell cycle, and they are promising therapeutic targets for cancer treatment .

Mode of Action

The compound acts as a dual inhibitor of CDK6 and CDK9 . It binds directly to these kinases, resulting in the suppression of their downstream signaling pathways . This leads to the inhibition of cell proliferation by blocking cell cycle progression .

Biochemical Pathways

The compound affects the cell cycle regulation pathways by inhibiting CDK6 and CDK9 . These kinases play crucial roles in cell cycle progression and transcription regulation, respectively. By inhibiting these kinases, the compound disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis .

Result of Action

The inhibition of CDK6 and CDK9 by the compound leads to cell cycle arrest and induction of apoptosis . This results in the inhibition of cell proliferation, which is a desirable outcome in the treatment of cancer .

Propriétés

IUPAC Name |

5-chloro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O2S2/c16-13-4-5-15(22-13)23(20,21)18-11-12-6-9-19(10-7-12)14-3-1-2-8-17-14/h1-5,8,12,18H,6-7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCSPNUZLQCNES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethylsulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2805186.png)

![1,7-dimethyl-3-(2-methylallyl)-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805187.png)

![Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2805188.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2805189.png)

![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2805196.png)

![4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2805199.png)

![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylamino]ethanol](/img/structure/B2805201.png)